1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
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Overview
Description
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate typically involves esterification and condensation reactions. One common method includes the reaction of 1-methyl-2-propanol with hexanoic acid in the presence of a catalyst to form the ester. This is followed by a condensation reaction with 1-oxo-3-phenyl-2-propenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process, while bases like sodium hydroxide or potassium carbonate are employed in the condensation step.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ketones, depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate involves interactions with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl butanoate
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl octanoate
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate
Uniqueness
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and potential biological activity
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84006-29-1 |
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Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C19H26O4/c1-4-5-7-12-18(20)22-15(2)16(3)23-19(21)14-13-17-10-8-6-9-11-17/h6,8-11,13-16H,4-5,7,12H2,1-3H3/b14-13+ |
InChI Key |
BSBRAUYLEYBZFY-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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